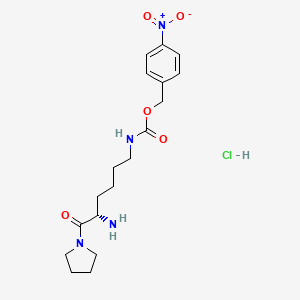![molecular formula C8H15N B14051280 7-Methyl-1-azabicyclo[3.2.1]octane CAS No. 101251-88-1](/img/structure/B14051280.png)
7-Methyl-1-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have gained significant interest due to their synthetic and pharmacological potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-azabicyclo[3.2.1]octane typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of N-alkylated amino alcohols. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to optimize yield and purity. These methods can include the use of palladium-catalyzed reactions and photochemical transformations to achieve the desired bicyclic structure .
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-1-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
7-Methyl-1-azabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: Used as a key synthetic intermediate in the total synthesis of complex molecules.
Biology: Studied for its potential bioactive properties and interactions with biological systems.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methyl-1-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in various biochemical reactions. This compound can interact with enzymes and receptors, potentially modulating their activity and leading to various pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Similar structure but lacks the methyl group at the 7-position.
8-Azabicyclo[3.2.1]octane: Another related compound with a different substitution pattern.
7-Oxa-1-azabicyclo[3.2.1]octane: Contains an oxygen atom in place of one of the carbon atoms in the bicyclic structure.
Uniqueness
7-Methyl-1-azabicyclo[3.2.1]octane is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and pharmacological properties. This substitution can affect the compound’s ability to interact with biological targets, potentially leading to different therapeutic applications .
Propiedades
Número CAS |
101251-88-1 |
|---|---|
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
7-methyl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-7-5-8-3-2-4-9(7)6-8/h7-8H,2-6H2,1H3 |
Clave InChI |
MNYJFDOOJNJTCS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2CCCN1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


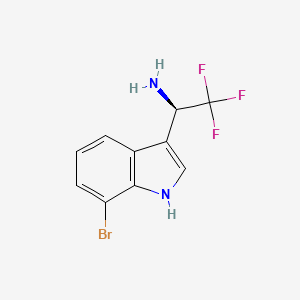



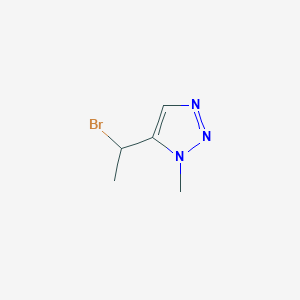
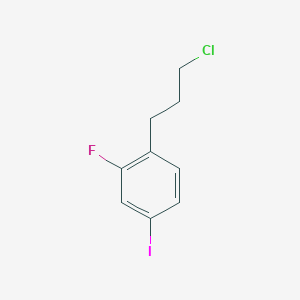
![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)

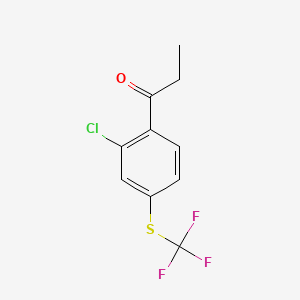

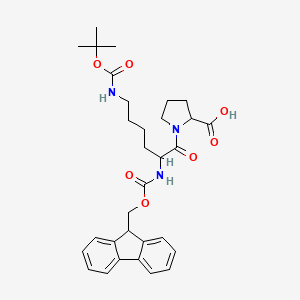
![(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride](/img/structure/B14051267.png)
